

Introduction: The Analytical Imperative for a Key Building Block

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Compound of Interest

Compound Name: (6-Bromo-1H-indazol-3-yl)methanol

Cat. No.: B1604324

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(6-Bromo-1H-indazol-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized indazole, it serves as a versatile synthetic intermediate for the construction of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The precise characterization of this molecule and its subsequent reaction products is paramount for ensuring the integrity of the drug discovery pipeline. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of **(6-Bromo-1H-indazol-3-yl)methanol**. We will move beyond procedural steps to explore the causal reasoning behind methodological choices, from ionization source selection to the prediction of fragmentation pathways. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules with confidence and scientific rigor.

Molecular Profile and the Unmistakable Isotopic Signature

Before any analysis, a thorough understanding of the analyte's fundamental properties is essential. These properties dictate the entire analytical strategy.

Table 1: Physicochemical Properties of **(6-Bromo-1H-indazol-3-yl)methanol**

Property	Value	Source
Chemical Formula	C ₈ H ₇ BrN ₂ O	[1]
Average Molecular Weight	227.06 g/mol	[1]
Monoisotopic Mass	225.9745 u	(Calculated)
CAS Number	885518-29-6	[2]

The most telling feature of this molecule's mass spectrum is the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal proportions (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (an "M" and "M+2" peak) separated by two mass-to-charge units (m/z) with nearly equal intensity.[4][5] This 1:1 doublet is a definitive fingerprint for the presence of a single bromine atom and is the first diagnostic feature to look for in the spectrum.[6]

Ionization Strategy: Electrospray Ionization (ESI)

The choice of ionization technique is critical for successfully converting the analyte from the liquid phase to gas-phase ions. For **(6-Bromo-1H-indazol-3-yl)methanol**, Electrospray Ionization (ESI) is the method of choice.

Rationale: **(6-Bromo-1H-indazol-3-yl)methanol** possesses two key structural features that make it ideal for ESI:

- Basic Nitrogen Atoms: The indazole ring contains nitrogen atoms that are basic in nature. These sites are readily protonated in the acidic mobile phases typically used in liquid chromatography (LC).[7]
- Polarity: The hydroxyl (-OH) group and the nitrogen heterocycle impart sufficient polarity to the molecule, making it soluble in common reversed-phase LC solvents and amenable to the ESI process.

Therefore, ESI in the positive ion mode is the optimal approach, as it will efficiently generate the protonated molecule, $[M+H]^+$. ESI is a "soft ionization" technique, meaning it imparts minimal excess energy to the molecule, ensuring that the intact protonated molecule is observed as the most abundant ion in the full scan spectrum.[8]

Decoding the Spectrum: High-Resolution MS and Tandem MS (MS/MS)

Full Scan Mass Spectrum: What to Expect

A full scan analysis, particularly using a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument, provides two crucial pieces of information:

- The Isotopic Pattern: As discussed, the spectrum will be dominated by a pair of peaks corresponding to $[C_8H_8BrN_2O]^+$.
 - $[M+H]^+$ (with ^{79}Br): m/z 226.9823
 - $[M+2+H]^+$ (with ^{81}Br): m/z 228.9803 These two peaks will have a relative intensity ratio of approximately 1:1.
- Accurate Mass Confirmation: HRMS provides a mass measurement with high accuracy (<5 ppm), which can be used to confirm the elemental composition of the ion.[9] This is a powerful tool for confirming the identity of the compound and distinguishing it from potential isobaric impurities.

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

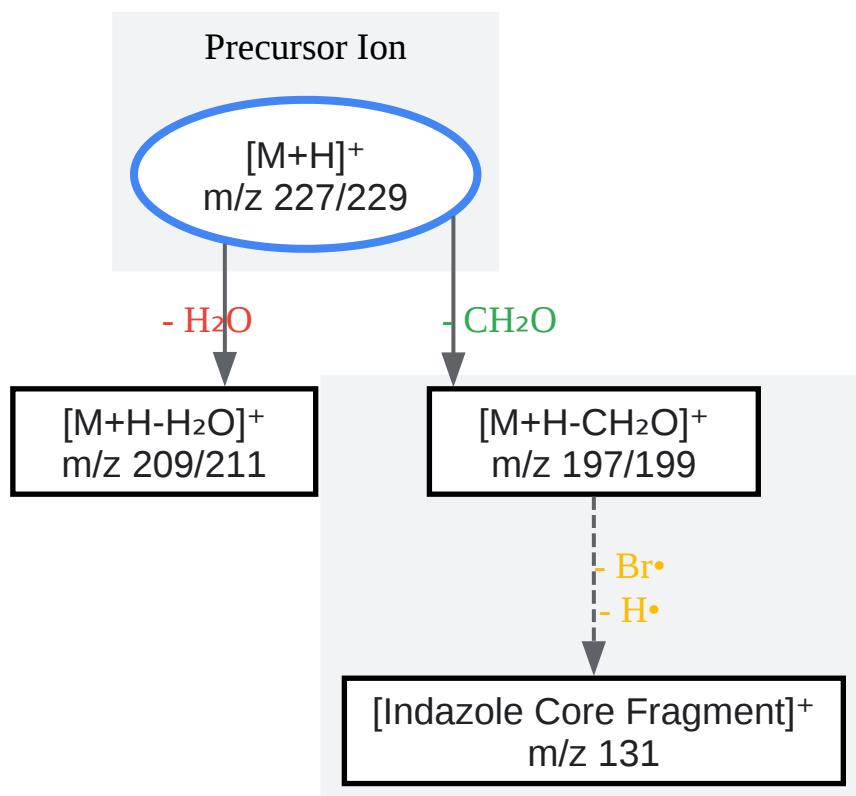
Tandem mass spectrometry (MS/MS) is used to gain structural information by inducing fragmentation of a selected precursor ion (in this case, the $[M+H]^+$ ion at m/z 227). The resulting product ions reveal the underlying connectivity of the molecule. The fragmentation of **(6-Bromo-1H-indazol-3-yl)methanol** is predicted to follow several logical pathways based on the established fragmentation of indazoles and general chemical principles.[10]

Proposed Fragmentation Pathways:

The primary fragmentation events initiated by collision-induced dissociation (CID) are expected to involve the loss of small, stable neutral molecules from the protonated precursor.

- Loss of Water (-18 u): The protonated hydroxymethyl group is an excellent leaving group. The loss of a neutral water molecule (H_2O) is a highly favorable pathway, leading to the formation of a stabilized carbocation at m/z 209/211.
- Loss of Formaldehyde (-30 u): A rearrangement can lead to the elimination of formaldehyde (CH_2O), resulting in a protonated 6-bromo-1H-indazole ion at m/z 197/199.
- Cleavage of the Indazole Core: Studies on similar indazole-containing molecules have shown characteristic fragmentation of the heterocyclic ring system.^[10] Following the loss of the bromophenyl group, a characteristic fragment corresponding to the methylidene-indazolium ion may be observed at m/z 131.

The following diagram illustrates these proposed fragmentation routes.



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Caption: Proposed MS/MS fragmentation pathway for $[M+H]^+$.

Table 2: Predicted Major Ions for **(6-Bromo-1H-indazol-3-yl)methanol**

Ion Description	Formula of Ion	Calculated m/z (^{79}Br / ^{81}Br)
Protonated Molecule	$[\text{C}_8\text{H}_8\text{BrN}_2\text{O}]^+$	226.9823 / 228.9803
Loss of Water	$[\text{C}_8\text{H}_6\text{BrN}_2]^+$	208.9718 / 210.9697
Loss of Formaldehyde	$[\text{C}_7\text{H}_6\text{BrN}_2]^+$	196.9718 / 198.9697
Indazole Core	$[\text{C}_7\text{H}_7\text{N}_2]^+$	119.0609

Experimental Protocols

This section provides a robust starting point for methodology. Optimization is always recommended for specific instrumentation and applications.

Sample Preparation

- Prepare a stock solution of **(6-Bromo-1H-indazol-3-yl)methanol** in methanol or acetonitrile at 1 mg/mL.
- Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 $\mu\text{g/mL}$ for direct infusion or LC-MS analysis.

Liquid Chromatography (LC) Method

A standard reversed-phase method is suitable for separating the analyte from impurities.

- Column: C18, 2.1 x 50 mm, 1.8 μm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 μ L

Mass Spectrometer Settings (ESI Positive)

- Ion Source: Electrospray Ionization (ESI)
- Polarity: Positive
- Capillary Voltage: 3.5 kV
- Drying Gas (N_2): 10 L/min
- Gas Temperature: 325 °C
- Nebulizer Pressure: 40 psi
- Scan Range (Full Scan): m/z 100-400
- Collision Energy (for MS/MS): 10-30 eV (ramped or optimized for key transitions)

The following diagram outlines the complete analytical workflow.



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Caption: General workflow for LC-MS analysis.

Conclusion and Applications

The mass spectrometric analysis of **(6-Bromo-1H-indazol-3-yl)methanol** is a clear and robust process, defined by the molecule's inherent chemical properties. The definitive 1:1 isotopic doublet from the bromine atom provides an unmistakable diagnostic handle. Positive mode ESI ensures sensitive detection of the protonated molecule, while high-resolution mass spectrometry confirms its elemental composition. Tandem MS reveals a predictable fragmentation pattern dominated by the loss of water and formaldehyde.

This detailed analytical understanding is critical in a drug development context for:

- Reaction Monitoring: Confirming the successful synthesis of the target molecule.
- Purity Assessment: Identifying and quantifying process-related impurities.
- Metabolite Identification: Tracking the biotransformation of the indazole scaffold in metabolic studies.

By applying the principles and protocols outlined in this guide, researchers can achieve a high level of confidence in the structural characterization and quantification of this important chemical entity.

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